molecular formula C25H46O5Si2 B12283731 Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate

Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate

Cat. No.: B12283731
M. Wt: 482.8 g/mol
InChI Key: XDHLIGLHBSYULY-UHFFFAOYSA-N
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Description

Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate is a complex organic compound featuring multiple functional groups, including silyl ethers and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . The reaction conditions often include room temperature and anhydrous solvents to ensure high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimized reaction conditions, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Acidic conditions (e.g., acetic acid/water mixture)

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of alcohols

    Substitution: Formation of free hydroxyl groups

Scientific Research Applications

Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The silyl ether groups can also play a role in protecting reactive sites during chemical transformations, ensuring selective reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate is unique due to its combination of functional groups, which provide versatility in chemical reactions and potential applications. The presence of silyl ether groups offers stability and protection during synthetic processes, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C25H46O5Si2

Molecular Weight

482.8 g/mol

IUPAC Name

ethyl 5-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-4-hydroxypentanoate

InChI

InChI=1S/C25H46O5Si2/c1-12-28-23(27)16-14-20(26)17-19-13-15-21(29-31(8,9)24(2,3)4)22(18-19)30-32(10,11)25(5,6)7/h13,15,18,20,26H,12,14,16-17H2,1-11H3

InChI Key

XDHLIGLHBSYULY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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